N-(2-Cyclopropoxy-4-ethylphenyl)methanesulfonamide
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Overview
Description
N-(2-Cyclopropoxy-4-ethylphenyl)methanesulfonamide is a chemical compound with the molecular formula C12H17NO3S and a molecular weight of 255.336 g/mol . It belongs to the class of sulfonamides, which are characterized by the presence of a sulfonyl group connected to an amine group . This compound is primarily used in research and development settings.
Preparation Methods
The synthesis of N-(2-Cyclopropoxy-4-ethylphenyl)methanesulfonamide typically involves the reaction of sulfonyl chlorides with an amine . A common synthetic route includes the following steps:
Preparation of the sulfonyl chloride: This is achieved by reacting a suitable sulfonic acid with thionyl chloride.
Reaction with the amine: The sulfonyl chloride is then reacted with 2-cyclopropoxy-4-ethylphenylamine in the presence of a base such as pyridine to yield this compound.
Chemical Reactions Analysis
N-(2-Cyclopropoxy-4-ethylphenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(2-Cyclopropoxy-4-ethylphenyl)methanesulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2-Cyclopropoxy-4-ethylphenyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with various biomolecules, affecting their function . The exact pathways and molecular targets involved depend on the specific application and context of its use.
Comparison with Similar Compounds
N-(2-Cyclopropoxy-4-ethylphenyl)methanesulfonamide can be compared with other sulfonamides such as methanesulfonamide and N-(2-cyclopropoxy-3-ethylphenyl)methanesulfonamide These compounds share similar structural features but differ in their specific substituents and functional groups
Similar Compounds
- Methanesulfonamide
- N-(2-cyclopropoxy-3-ethylphenyl)methanesulfonamide
- N-[2-(1-azepanyl)-2-oxoethyl]-N-(4-chlorophenyl)methanesulfonamide
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C12H17NO3S |
---|---|
Molecular Weight |
255.34 g/mol |
IUPAC Name |
N-(2-cyclopropyloxy-4-ethylphenyl)methanesulfonamide |
InChI |
InChI=1S/C12H17NO3S/c1-3-9-4-7-11(13-17(2,14)15)12(8-9)16-10-5-6-10/h4,7-8,10,13H,3,5-6H2,1-2H3 |
InChI Key |
DTIPYOSUIMWDKF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)NS(=O)(=O)C)OC2CC2 |
Origin of Product |
United States |
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